Cas no 10316-00-4 (4-Benzylmorpholine)

4-Benzylmorpholine 化学的及び物理的性質
名前と識別子
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- 4-Benzylmorpholine
- Morpholine,4-(phenylmethyl)-
- 1-benzylmorpholine
- 4-(phenylmethyl)-morpholine
- 4-Benzyl-morpholin
- 4-benzyl-morpholine
- Morpholine,4-(phenylmethyl)
- N-benzyl-morpholine
- Morpholine, 4-(phenylmethyl)-
- n-benzylmorpholine
- NSC67985
- N-benzyl morpholine
- Cambridge id 5513793
- GVWBJJLCTWNTRU-UHFFFAOYSA-N
- HMS1725H01
- Z6592
- A0912/0042711
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- MDL: MFCD00090503
- インチ: 1S/C11H15NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2
- InChIKey: GVWBJJLCTWNTRU-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 177.11500
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 137
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 12.5
じっけんとくせい
- 密度みつど: 1.0387
- ゆうかいてん: 194°C
- ふってん: 260.5°C at 760 mmHg
- 屈折率: 1.5302 (estimate)
- PSA: 12.47000
- LogP: 1.45670
4-Benzylmorpholine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-Benzylmorpholine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Benzylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53680-250mg |
4-Benzylmorpholine |
10316-00-4 | 98% | 250mg |
¥35.0 | 2022-10-09 | |
Enamine | EN300-138419-0.25g |
4-benzylmorpholine |
10316-00-4 | 95% | 0.25g |
$19.0 | 2023-02-15 | |
Enamine | EN300-16211-10.0g |
4-benzylmorpholine |
10316-00-4 | 95% | 10g |
$147.0 | 2023-06-04 | |
TRC | B535370-100mg |
4-Benzylmorpholine |
10316-00-4 | 100mg |
$ 80.00 | 2022-06-01 | ||
Enamine | EN300-16211-5.0g |
4-benzylmorpholine |
10316-00-4 | 95% | 5g |
$81.0 | 2023-06-04 | |
Enamine | EN300-138419-0.05g |
4-benzylmorpholine |
10316-00-4 | 95% | 0.05g |
$19.0 | 2023-02-15 | |
Fluorochem | 214995-10g |
4-Benzylmorpholine |
10316-00-4 | 95% | 10g |
£154.00 | 2022-02-28 | |
Chemenu | CM119994-25g |
4-Benzylmorpholine |
10316-00-4 | 95%+ | 25g |
$310 | 2023-02-19 | |
Alichem | A449036606-10g |
4-Benzylmorpholine |
10316-00-4 | 98% | 10g |
$197.40 | 2023-09-04 | |
ChemScence | CS-W022084-10g |
4-Benzylmorpholine |
10316-00-4 | ≥98.0% | 10g |
$114.0 | 2022-04-28 |
4-Benzylmorpholine 関連文献
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Haoqiang Zhao,Bowen Hu,Lijin Xu,Patrick J. Walsh Chem. Sci. 2021 12 10862
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Haoqiang Zhao,Bowen Hu,Lijin Xu,Patrick J. Walsh Chem. Sci. 2021 12 10862
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3. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylatesGeorge R. Brown,Alan J. Foubister,Brian Wright J. Chem. Soc. Perkin Trans. 1 1985 2577
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4. Ring expansion of nitrogen-containing chloromethylheteroalicycles via aziridinium intermediatesToshiya Morie,Shiro Kato,Hiroshi Harada,Iwao Fujiwara,Kazuo Watanabe,Jun-ichi Matsumoto J. Chem. Soc. Perkin Trans. 1 1994 2565
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5. Ring expansion of nitrogen-containing chloromethylheteroalicycles via aziridinium intermediatesToshiya Morie,Shiro Kato,Hiroshi Harada,Iwao Fujiwara,Kazuo Watanabe,Jun-ichi Matsumoto J. Chem. Soc. Perkin Trans. 1 1994 2565
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6. Synthesis and reaction of optically active morpholinonesChoji Kashima,Kazuo Harada J. Chem. Soc. Perkin Trans. 1 1988 1521
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Robert B. A. Quinlan,Paul E. Brennan RSC Chem. Biol. 2021 2 759
4-Benzylmorpholineに関する追加情報
4-Benzylmorpholine: A Comprehensive Overview
4-Benzylmorpholine (CAS No. 10316-00-4) is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its unique chemical structure, has found applications in various fields, including pharmaceuticals, materials science, and cosmetics. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 4-Benzylmorpholine, providing a detailed and up-to-date analysis.
The chemical structure of 4-Benzylmorpholine consists of a morpholine ring substituted with a benzyl group at the 4-position. Morpholine itself is a six-membered ring containing one oxygen atom and one nitrogen atom, making it a heterocyclic amine. The substitution with a benzyl group introduces aromaticity and enhances the compound's stability and reactivity. This structural feature makes 4-Benzylmorpholine an attractive building block for synthesizing more complex molecules.
One of the key areas where 4-Benzylmorpholine has shown promise is in pharmaceutical research. Recent studies have explored its potential as a precursor for bioactive compounds with therapeutic applications. For instance, researchers have investigated its role in the development of anti-inflammatory agents and antioxidants. The compound's ability to act as a nucleophile in various reactions makes it an ideal candidate for drug design.
In addition to its pharmaceutical applications, 4-Benzylmorpholine has also been utilized in materials science. Its unique electronic properties make it suitable for use in the synthesis of advanced polymers and materials with tailored functionalities. For example, recent advancements have demonstrated its potential in creating high-performance polymers for electronic applications.
The synthesis of 4-Benzylmorpholine involves several well-established methodologies. One common approach is the nucleophilic substitution reaction between morpholine and benzyl halides. This reaction is typically carried out under basic conditions to ensure optimal yields. Researchers have also explored alternative routes, such as coupling reactions and ring-opening strategies, to enhance the efficiency and scalability of the synthesis process.
From an environmental perspective, the production and handling of 4-Benzylmorpholine are considered safe when proper precautions are taken. The compound does not pose significant risks under normal conditions, making it suitable for large-scale manufacturing processes.
Recent research has also focused on the catalytic applications of 4-Benzylmorpholine derivatives. These derivatives have been shown to exhibit enhanced catalytic activity in various organic transformations, including oxidation and reduction reactions. Such findings highlight the compound's potential as a valuable tool in green chemistry.
In conclusion, 4-Benzylmorpholine (CAS No. 10316-00-4) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, make it an indispensable material for researchers and industry professionals alike.
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